Methyl 5-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of organic molecules characterized by the presence of a benzothiophene core, which is often found in compounds with significant biological activity. This compound's structure suggests potential applications in materials science, pharmaceuticals, and organic chemistry research due to its unique combination of functional groups.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors. For instance, the synthesis of complex molecules often begins with aniline derivatives, which are then subjected to various reactions including N-alkylation, carbamoylation, and cyclization processes (R. Vaid et al., 2014). These steps are crucial for introducing different functional groups and achieving the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives is often characterized by X-ray crystallography. These analyses reveal the spatial arrangement of atoms, crucial for understanding the compound's reactivity and interactions. For instance, crystal structure studies of similar compounds show the importance of intramolecular and intermolecular hydrogen bonding in stabilizing the crystal structure (Vasu et al., 2004).
Safety And Hazards
Safety information, toxicity, and hazards associated with handling this compound should be assessed based on available literature. Proper precautions should be taken during synthesis, handling, and disposal.
Future Directions
Future research could focus on:
- Investigating its biological activity and potential therapeutic applications.
- Exploring modifications to enhance its pharmacological properties.
- Developing scalable synthetic routes for practical applications.
properties
IUPAC Name |
ethyl 4-[[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-4-32-25(31)18-9-11-19(12-10-18)28-22-20-13-8-16(2)27-23(20)26-15-21(22)24(30)29-14-6-5-7-17(29)3/h8-13,15,17H,4-7,14H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFCZDSJMWUHQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCC4C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.